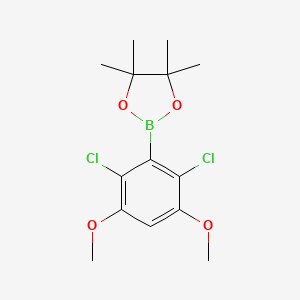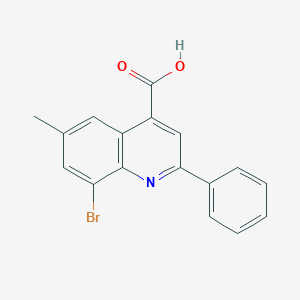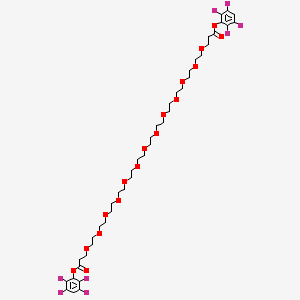
Dbco-peg8-dbco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dbco-peg8-dbco: is a monodisperse click chemistry linker containing two terminal dibenzocyclooctyne (Dbco) groups with a hydrophilic polyethylene glycol (PEG) spacer arm. This compound is known for its ability to react with azide-bearing compounds or biomolecules to form a stable triazole linkage without the need for a copper catalyst. The PEG spacer arm enhances water solubility and membrane permeability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dbco-peg8-dbco is synthesized through a series of chemical reactions involving the attachment of Dbco groups to a PEG chain. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as a succinimidyl ester, to introduce reactive groups.
Attachment of Dbco Groups: The activated PEG chain is then reacted with dibenzocyclooctyne to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. The process includes:
Large-Scale Synthesis: The synthetic route is optimized for large-scale production, with careful control of reaction conditions to maximize yield.
Purification: The product is purified using techniques such as column chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications
Analyse Chemischer Reaktionen
Types of Reactions: Dbco-peg8-dbco primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is characterized by the following:
Reaction with Azides: this compound reacts with azide-bearing compounds to form stable triazole linkages.
Copper-Free Reaction: The reaction does not require a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions:
Azide-Bearing Compounds: These compounds are commonly used as reactants in SPAAC reactions with this compound.
Mild Conditions: The reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of sensitive biomolecules.
Major Products: The major products formed from the reaction of this compound with azide-bearing compounds are triazole-linked conjugates. These conjugates are stable and can be used for various applications in research and industry .
Wissenschaftliche Forschungsanwendungen
Chemistry: Dbco-peg8-dbco is widely used in chemical research for the synthesis of complex molecules and the development of new materials. Its ability to form stable triazole linkages makes it a valuable tool for constructing molecular architectures.
Biology: In biological research, this compound is used for labeling and imaging biomolecules. It enables the site-specific conjugation of proteins, nucleic acids, and other biomolecules with minimal disruption to their native functions.
Medicine: this compound is employed in the development of targeted drug delivery systems and diagnostic tools. Its copper-free click chemistry reaction is particularly useful for conjugating drugs to targeting moieties, such as antibodies, for precise delivery to specific cells or tissues.
Industry: In industrial applications, this compound is used for the modification of surfaces and the creation of functionalized materials. Its ability to form stable linkages with azide-bearing compounds makes it suitable for a wide range of applications, including coatings, adhesives, and sensors .
Wirkmechanismus
The mechanism of action of Dbco-peg8-dbco involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The key steps are as follows:
Strain-Promoted Reaction: The strained ring structure of dibenzocyclooctyne facilitates the reaction with azides, leading to the formation of a triazole linkage.
Formation of Stable Triazole: The reaction results in the formation of a stable triazole ring, which is resistant to hydrolysis and other degradation processes.
Molecular Targets and Pathways: this compound targets azide-bearing compounds and biomolecules, enabling their conjugation and functionalization for various applications
Vergleich Mit ähnlichen Verbindungen
Dbco-peg8-amine: This compound contains a Dbco group and an amine functional group, making it suitable for conjugation with carboxylic acids and other reactive groups.
Dbco-peg8-nhs ester: This compound features a Dbco group and an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines to form stable amide bonds.
8-Arm PEG-Dbco: This compound contains multiple Dbco groups attached to a PEG backbone, allowing for the simultaneous conjugation of multiple azide-bearing molecules .
Uniqueness of Dbco-peg8-dbco: this compound is unique due to its dual Dbco groups and hydrophilic PEG spacer arm. This combination provides enhanced water solubility, membrane permeability, and the ability to form stable triazole linkages without a copper catalyst. These properties make this compound a versatile and valuable tool for a wide range of scientific research and industrial applications .
Eigenschaften
Molekularformel |
C56H66N4O12 |
|---|---|
Molekulargewicht |
987.1 g/mol |
IUPAC-Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C56H66N4O12/c61-53(57-25-21-55(63)59-43-49-13-3-1-9-45(49)17-19-47-11-5-7-15-51(47)59)23-27-65-29-31-67-33-35-69-37-39-71-41-42-72-40-38-70-36-34-68-32-30-66-28-24-54(62)58-26-22-56(64)60-44-50-14-4-2-10-46(50)18-20-48-12-6-8-16-52(48)60/h1-16H,21-44H2,(H,57,61)(H,58,62) |
InChI-Schlüssel |
WORGGWSVRRPHFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)


![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)


